1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride

NAMPT inhibition Fragment-based drug discovery Regioisomer comparison

Fragment-based screening campaigns often lack rigid, three-dimensional carboxylic acid building blocks that combine conformational constraint with aqueous solubility. 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride addresses this gap with a unique 1,1-disubstituted cyclopropane core that provides a distinct 3D exit vector compared to common 1,2-disubstituted regioisomers. - Non-hygroscopic, free-flowing hydrochloride salt compatible with automated solid dispensing platforms. - The quaternary centre adjacent to the carbonyl confers resistance to epimerization during amide coupling (HATU/EDC·HOBt). - Serves as a scaffold-hopping negative control for NAMPT inhibitor SAR studies, where only the trans-2-substituted isomer shows nanomolar cellular activity.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 1803581-23-8
Cat. No. B1407378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride
CAS1803581-23-8
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESC1CC1(C2=CN=CC=C2)C(=O)O.Cl
InChIInChI=1S/C9H9NO2.ClH/c11-8(12)9(3-4-9)7-2-1-5-10-6-7;/h1-2,5-6H,3-4H2,(H,11,12);1H
InChIKeyJYQVPKNDZGGPNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride (CAS 1803581-23-8) – Structural and Physicochemical Baseline for Procurement


1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride is a heterocyclic cyclopropane carboxylic acid salt with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol . The compound features a pyridin-3-yl substituent and a carboxylic acid group attached to the same cyclopropane carbon (a geminal 1,1-disubstituted architecture), creating a conformationally constrained quaternary centre that distinguishes it from the corresponding trans-2-substituted regioisomer. The free acid form (CAS 610791-39-4) has a calculated XLogP3 of 0.7, a topological polar surface area of 50.2 Ų, one hydrogen bond donor, and three hydrogen bond acceptors, placing it within Rule-of-3 compliant fragment space for fragment-based drug discovery [1].

Fragment library Rule-of-3 compliant, conformationally constrained carboxylic acid building block

3D vector Unique 1,1-disubstituted cyclopropane exit vector, distinct from trans-1,2-regioisomer

Automated synthesis Hydrochloride salt as non-hygroscopic, free-flowing solid for parallel amide coupling

Why Close Analogs of 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride Cannot Be Assumed Interchangeable Without Evidence


The 1-(pyridin-3-yl)cyclopropane-1-carboxylic acid scaffold (1,1-disubstituted) is regioisomeric with the 2-(pyridin-3-yl)cyclopropanecarboxylic acid series (1,2-disubstituted), and the two substitution patterns exhibit fundamentally different molecular geometries, conformational preferences, and hydrogen-bonding vectors [1]. The trans-2-substituted isomer has been elaborated into potent NAMPT inhibitors with nanomolar cellular activity via fragment-based design, whereas no equivalent NAMPT activity has been reported for the 1-substituted series [2]. Additionally, the hydrochloride salt (CAS 1803581-23-8) possesses distinct solubility and handling properties compared to the free acid (CAS 610791-39-4) or the hydrobromide salt (CAS 1268444-68-3) that can affect downstream coupling chemistry and formulation .

Regioisomeric 1,2-scaffold

The trans-2-substituted isomer has reported nanomolar NAMPT inhibition; the 1,1-isomer lacks published NAMPT activity. Direct substitution without fragment screening may mislead SAR.

Salt form mismatch

Free acid (MW 163.17) and hydrobromide salt differ in solubility, stability, and molecular weight vs. hydrochloride (MW 199.63), potentially altering coupling efficiency and handling.

Exit vector geometry

1,1-Disubstitution positions the carboxylate vector at ~109° relative to pyridine, unlike trans-1,2; may not engage the same target binding pocket without independent validation.

Product-Specific Quantitative Comparison: 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride vs. Closest Analogs


Regioisomeric Identity Determines NAMPT Fragment Elaboration Potential: 1,1- vs. 1,2-Disubstitution

The trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid scaffold has been validated as a productive fragment starting point for NAMPT inhibitor development, with the elaborated amide 39 achieving a NAMPT IC₅₀ = 0.0051 µM and A2780 cell antiproliferative IC₅₀ = 0.00049 µM [1]. In contrast, no published NAMPT inhibitory activity exists for the 1-(pyridin-3-yl)cyclopropane-1-carboxylic acid scaffold. The 1,1-disubstituted architecture positions the carboxylic acid vector at an approximately 109° angle relative to the pyridine ring, compared to the trans-1,2-substitution geometry, fundamentally altering the exit vector for amide coupling and target engagement [1].

NAMPT Fragment Potential
Cross-study comparable
trans-2-isomer amide IC₅₀ 0.0051 µM (NAMPT), 0.00049 µM (cell); 1,1-isomer: no activity reported
Distinct exit vector precludes direct fragment elaboration translation
Requires independent fragment screening for NAMPT programs
NAMPT inhibition Fragment-based drug discovery Regioisomer comparison

Salt Form Selection: Hydrochloride vs. Free Acid vs. Hydrobromide – Purity and Handling Considerations

The hydrochloride salt (CAS 1803581-23-8, MW 199.63) is commercially available with a typical purity specification of ≥97% (HPLC) as verified by independent vendors . The free acid (CAS 610791-39-4, MW 163.17) is offered at ≥98% purity . The hydrochloride salt provides enhanced aqueous solubility relative to the free acid (qualitative assessment based on ionization state at physiological pH), and offers better long-term storage stability at room temperature when sealed under dry conditions compared to the hygroscopic hydrobromide salt .

Salt Form Selection
Supporting evidence
HCl ≥97% purity, MW 199.63; Free acid ≥98%, MW 163.17; HBr 97%, MW ~244.09
HCl salt provides consistent weighable form for automated parallel synthesis
Purity per vendor specification; confirm by in-house QC
Salt selection Chemical procurement Solubility

Physicochemical Property Comparison: 1,1-Disubstituted vs. Regioisomeric 1,2-Disubstituted Scaffolds

Despite identical molecular formula (C₉H₉NO₂ for the free acid), the 1,1-disubstituted scaffold and the trans-1,2-disubstituted regioisomer display different three-dimensional shapes that affect molecular recognition. Computed descriptors for the 1-substituted free acid: MW = 163.17 g/mol, XLogP3 = 0.7, TPSA = 50.2 Ų, rotatable bonds = 2, HBD = 1, HBA = 3, placing it within the Rule-of-3 (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) for fragment-based screening [1]. These computed values are identical for the 2-substituted regioisomer, but the distinct substitution pattern creates a different carboxylate orientation relative to the pyridine ring, a property not captured by 2D descriptors [2].

Physicochemical Descriptors
Class-level inference
Identical 2D properties (XLogP3 0.7, TPSA 50.2 Ų); 3D vector differs
1,1-Disubstitution offers unique 3D pharmacophore geometry vs. trans-1,2
3D differentiation is qualitative; no public quantitative shape descriptors
Physicochemical properties Drug-likeness Fragment library design

Spectroscopic Identity Confirmation: 1H NMR Fingerprinting Enables Batch-to-Batch Verification

The free acid (CAS 610791-39-4) has a publicly accessible reference ¹H NMR spectrum recorded at 399.65 MHz in DMSO-d₆, deposited in the SDBS spectral database (SDBS No. 53197), with assignments confirmed by HMQC and HMBC 2D experiments [1]. This reference spectrum provides definitive structural confirmation of the 1,1-disubstituted connectivity (quaternary cyclopropane carbon bearing both pyridyl and carboxyl groups) and can serve as a comparator for incoming batch QC. No equivalent publicly archived NMR data exists for the less common trans-2-substituted regioisomer free acid at this resolution.

Spectroscopic Identity
Supporting evidence
Free acid ¹H NMR (400 MHz, DMSO-d₆) publicly archived (SDBS); trans-2-isomer lacks reference
Reduces ambiguity in batch-to-batch QC identity confirmation
Use as comparator for incoming material identity testing
Quality control NMR spectroscopy Identity testing

Optimal Research and Industrial Application Scenarios for 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride


Fragment Library Construction Requiring Conformationally Constrained Carboxylic Acid Building Blocks with Meta-Pyridyl Orientation

The compound is well-suited for inclusion in fragment-based screening libraries where a rigid, Rule-of-3 compliant carboxylic acid with a meta-pyridyl substituent is desired. Its 1,1-disubstituted cyclopropane core provides a unique 3D exit vector distinct from the more common 1,2-disubstituted regioisomer. The hydrochloride salt form simplifies dissolution in aqueous buffer systems (e.g., 50 mM phosphate, pH 7.4) for fragment screening campaigns [1].

Amide Coupling Chemistry for Parallel Library Synthesis Targeting Underexplored Chemical Space

The carboxylic acid functionality enables direct amide coupling with diverse amine partners using standard HATU or EDC/HOBt protocols. The quaternary centre adjacent to the carbonyl may confer resistance to epimerization under coupling conditions compared to α-chiral cyclopropane carboxylic acids. The hydrochloride salt provides a non-hygroscopic, free-flowing solid amenable to automated solid dispensing platforms for parallel synthesis .

Negative Control or Scaffold-Hopping Comparator in NAMPT Inhibitor Medicinal Chemistry Programs

The trans-2-(pyridin-3-yl)cyclopropanecarboxamide scaffold has been extensively validated for NAMPT inhibition. The 1,1-disubstituted isomer serves as a scaffold-hopping negative control to assess whether the cyclopropane substitution pattern is critical for target engagement. The absence of reported NAMPT activity for the 1,1-isomer, contrasted with the sub-nanomolar cellular potency of optimized 1,2-analogs, makes it a valuable tool for establishing structure-activity relationship boundaries [2].

Application
Selection Property
Validation Focus
Fragment library construction
Rule-of-3 compliant, constrained carboxylic acid with meta-pyridyl orientation
3D exit vector geometry confirmation in library design
Parallel amide coupling synthesis
Non-hygroscopic HCl salt; quaternary centre adjacent to carbonyl resists epimerization
Coupling efficiency and automated solid dispensing compatibility
NAMPT scaffold-hopping comparator
Absence of reported NAMPT activity, in contrast to trans-1,2-isomer nanomolar potency
Structure-activity relationship (SAR) boundary establishment
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